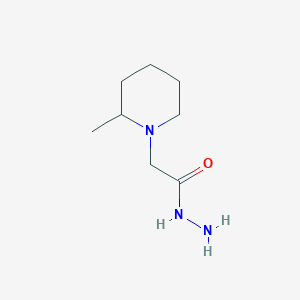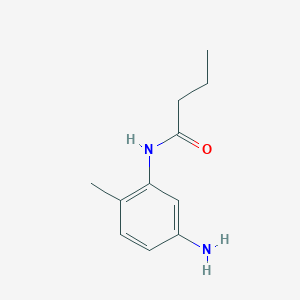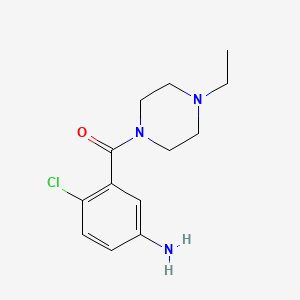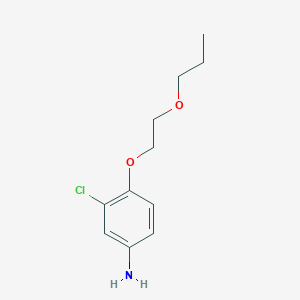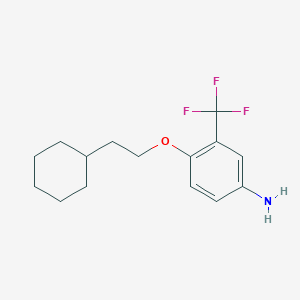![molecular formula C19H14F3NO B3171707 4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine CAS No. 946697-73-0](/img/structure/B3171707.png)
4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the aromatic rings and the amine group. For example, it could participate in electrophilic aromatic substitution reactions or reactions involving the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Applications in Material Sciences
Research indicates that phenylamine derivatives, including compounds structurally related to 4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine, have been extensively studied for their applications in material sciences, particularly in the development of optoelectronic materials. For instance, phenylamine derivatives are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of specific fragments, such as benzimidazole, carbazole, triphenylene, or triphenylamine into the phenylamine scaffold, is crucial for these applications, highlighting the significant role of these compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
Applications in Environmental and Food Analysis
Phenylamine derivatives, due to their unique structural properties, have found applications in environmental and food analysis. These compounds, including those structurally similar to this compound, are used in developing key immunoreagents for various assays. These assays are crucial for detecting and analyzing contaminants and toxic metabolites in environmental samples and food products, ensuring the safety and compliance of these products with regulatory standards (Fránek & Hruška, 2018).
Applications in Structural Biology
In structural biology, phenylamine derivatives, including those structurally akin to this compound, are utilized in photoaffinity labeling (PAL). PAL is a critical technique for studying the organization of biological systems. It involves the use of photoreactive groups like 3-(trifluoromethyl)-3-phenyldiazirine for probing the structure and interactions of biomolecules. This technique, combined with advanced instrumental analysis and computer-aided modeling, remains an essential approach in understanding biochemical, genetic, evolutionary, and ecological aspects of biological systems (Vodovozova, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity in different chemical reactions, investigating its physical and chemical properties, and exploring potential uses for this compound in areas like materials science or medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(4-phenylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-12-15(23)8-11-18(17)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIXBRLECVLLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


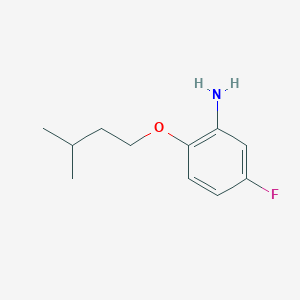

![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)

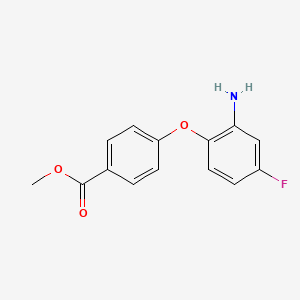
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
